N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

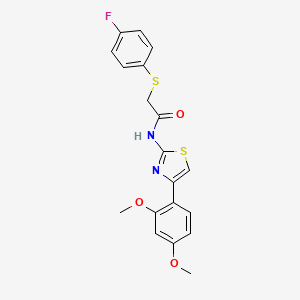

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethoxyphenyl-substituted thiazole core and a 4-fluorophenylthioacetamide side chain. The compound’s structure combines electron-donating methoxy groups (at positions 2 and 4 of the phenyl ring) with a thioether linkage to a fluorinated aromatic system.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-24-13-5-8-15(17(9-13)25-2)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYUPNHLJGILIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.

Introduction of Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.

Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using acetic anhydride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in amines or reduced thiazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, reduced thiazole derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole and acetamide derivatives to highlight key differences in substituents, physicochemical properties, and reported biological activities. Data are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Comparative Analysis of N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-((4-Fluorophenyl)thio)acetamide and Analogues

Structural and Functional Group Comparisons

- Thiazole Core Modifications: The target compound features a 2,4-dimethoxyphenyl group on the thiazole ring, which enhances electron density and may influence binding to hydrophobic enzyme pockets. In contrast, compound 15 (from ) substitutes the thiazole with a p-tolyl group, reducing steric bulk but maintaining aromatic interactions .

Acetamide Side Chain Variations :

Physicochemical Properties

Molecular Weight and Polarity :

- The target compound’s calculated molecular weight (~417.47 g/mol) is higher than compound 15 (410.51 g/mol) due to the dimethoxy groups. Piperazine-containing analogs (e.g., compound 15) exhibit lower melting points (269–270°C vs. ~300°C for methoxy-rich derivatives), suggesting reduced crystallinity .

- Thermal Stability: Methoxy-substituted thiazoles (e.g., compound 18 in , mp 302–303°C) demonstrate higher thermal stability than non-methoxy analogs, likely due to intramolecular hydrogen bonding .

Key Takeaways

- Structural analogs highlight the importance of sulfur-containing linkers and aromatic substituents in diverse pharmacological activities. Further studies are required to validate the target’s specific biological profile.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 348.39 g/mol

- CAS Number : 1428450-95-6

This structure includes a thiazole ring, which is known for its medicinal properties, and a dimethoxyphenyl group that may enhance its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

- Formation of Thiazole Ring : Utilizing thiourea and α-halo carbonyl compounds.

- Substitution Reactions : Introducing the dimethoxyphenyl and fluorophenyl groups through electrophilic aromatic substitution.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, showing significant activity:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 14 mm |

These results indicate that the compound may inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably:

- Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer)

- Methodology : Sulforhodamine B (SRB) assay for cytotoxicity assessment.

Results indicated that the compound exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| HT29 | 30 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting cellular signaling.

The biological activity of this compound is attributed to its structural features:

- Thiazole Moiety : Known for its role in antimicrobial and anticancer activities due to its ability to interact with various biological targets.

- Dimethoxyphenyl Group : Enhances solubility and may facilitate better interaction with cellular targets.

- Fluorophenyl Group : Increases binding affinity to receptors through hydrophobic interactions.

Molecular docking studies have provided insights into how the compound interacts with specific proteins involved in cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- A study published in Molecules reported that thiazole derivatives showed significant inhibition against various cancer cell lines, supporting their potential as anticancer agents .

- Another investigation focused on the antimicrobial properties of thiazole compounds against resistant strains of bacteria, emphasizing their role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.